Methyl 2-{(Z)-1-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridyl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-car
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Overview
Description
Boxylate is a term that refers to a class of compounds known as carboxylates. Carboxylates are the conjugate bases of carboxylic acids and contain the functional group -COO⁻. They are widely used in various chemical processes and have significant applications in industrial, biological, and environmental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxylates can be synthesized through several methods, including:
Neutralization of Carboxylic Acids: This involves reacting a carboxylic acid with a base (such as sodium hydroxide) to form the carboxylate salt and water.
Ester Hydrolysis: Esters can be hydrolyzed under acidic or basic conditions to yield carboxylates and alcohols.
Oxidation of Aldehydes: Aldehydes can be oxidized using oxidizing agents like potassium permanganate to form carboxylates.
Industrial Production Methods
In industrial settings, carboxylates are often produced through large-scale neutralization reactions. For example, sodium carboxylates are commonly produced by neutralizing carboxylic acids with sodium hydroxide. This process is efficient and cost-effective for mass production.
Chemical Reactions Analysis
Types of Reactions
Carboxylates undergo various chemical reactions, including:
Oxidation: Carboxylates can be oxidized to form carbon dioxide and water.
Reduction: They can be reduced to form alcohols or aldehydes.
Substitution: Carboxylates can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted carboxylates depending on the nucleophile used.
Scientific Research Applications
Carboxylates have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Carboxylates play a role in metabolic pathways and are involved in the synthesis of biomolecules.
Medicine: They are used in drug formulations and as active pharmaceutical ingredients.
Industry: Carboxylates are used in the production of soaps, detergents, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of carboxylates involves their ability to act as nucleophiles or bases. They can donate electrons to electrophiles, facilitating various chemical reactions. In biological systems, carboxylates can bind to enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Carboxylates can be compared to other similar compounds such as:
Carboxylic Acids: Carboxylates are the conjugate bases of carboxylic acids and are more reactive in nucleophilic substitution reactions.
Esters: Esters are derived from carboxylic acids and alcohols, and can be hydrolyzed to form carboxylates.
Amides: Amides are derived from carboxylic acids and amines, and can be hydrolyzed to form carboxylates.
Carboxylates are unique due to their versatility and reactivity, making them valuable in various chemical and biological processes.
Properties
Molecular Formula |
C34H31F2N5O4S2 |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
methyl (2Z)-2-[[3-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H31F2N5O4S2/c1-18-13-25(30(35)36)39-31(24(18)16-37)46-17-22-14-20(7-12-26(22)44-5)15-27-32(42)41-29(21-8-10-23(11-9-21)40(3)4)28(33(43)45-6)19(2)38-34(41)47-27/h7-15,29-30H,17H2,1-6H3/b27-15- |
InChI Key |
JJQNCJKUAQLHDU-DICXZTSXSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)N(C)C)OC)C(F)F |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)N(C)C)OC)C(F)F |
Origin of Product |
United States |
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